Se-methylselenocysteine
Overview
Description
Se-methyl-L-selenocysteine zwitterion is zwitterionic form of Se-methyl-L-selenocysteine. It is a tautomer of a Se-methyl-L-selenocysteine.
Methylselenocysteine has been used in trials studying the prevention of Prostate Carcinoma and No Evidence of Disease.
Methylselenocysteine is a naturally occurring organoselenium compound found in many plants, including garlic, onions, and broccoli, with potential antioxidant and chemopreventive activities. Se-Methyl-seleno-L-cysteine (MSC) is an amino acid analogue of cysteine in which a methylselenium moiety replaces the sulphur atom of cysteine. This agent acts as an antioxidant when incorporated into glutathione peroxidase and has been shown to exhibit potent chemopreventive activity in animal models.
Mechanism of Action
Target of Action
Se-Methylselenocysteine (SMC) primarily targets the mitochondrial function and the phosphatidylinositol 3-kinase (PI3-K) pathway . These targets play crucial roles in cellular metabolism and signaling, respectively.
Mode of Action
SMC interacts with its targets by inducing changes in their activity. It ameliorates mitochondrial function by targeting both mitophagy and autophagy in the mouse model of Alzheimer’s disease . In the PI3-K pathway, SMC inhibits the activity of PI3-K and its downstream effector molecules .
Biochemical Pathways
SMC affects several biochemical pathways. It is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide , which is also the key metabolite derived from all other common forms of selenium . It also blocks the Ras/Raf/MEK/ERK/mTOR pathway , triggering autophagy flux .
Result of Action
SMC has been shown to block cell cycle progression and proliferation of premalignant mammary lesions and induce apoptosis of cancer cell lines in culture . It can impede tumor cell growth, lowering the risk of cancer .
Action Environment
The action, efficacy, and stability of SMC can be influenced by environmental factors. For instance, the BoSMT transcript and SMC synthesis were significantly up-regulated in plants exposed to selenate but were low in plants supplied with selenite . High levels of sulfate suppressed selenate uptake, resulting in a dramatic reduction of BoSMT mRNA level and SMC accumulation .
Biochemical Analysis
Biochemical Properties
Se-methylselenocysteine plays an indispensable role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. A key enzyme responsible for this compound formation is selenocysteine Se-methyltransferase . This enzyme has a substrate specificity in the methylation of selenocysteine . The interaction between this compound and these biomolecules is crucial for its function and efficacy.
Cellular Effects
This compound exerts cytotoxic effects on neoplastic cells, providing a great potential for treating cancer cells being highly resistant to cytostatic drugs . It also has been found to regulate oxidative stress, maintain metal homeostasis, and modulate extracellular signal-regulated kinase (ERK) activation . These influences on cell function impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide . This conversion is a key part of its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound accumulation closely correlated with the expression of the selenocysteine Se-methyltransferase gene and the total Se status in tissues . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be influenced by various factors.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound can enhance egg production, egg weight, and feed conversion rate in broilers, as well as improve the growth rate and feed conversion rate in pigs
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known that this compound might exert its therapeutic effect by protecting mitochondria . The significance of methylmethionine as a methyl donor for this compound production in B. subtilis is reported, and enhanced precursor supply facilitates this compound synthesis .
Transport and Distribution
It is known that Se absorption occurs in the duodenum, cecum, and colon
Subcellular Localization
It is known that the subcellular localization of the selenocysteine Se-methyltransferase, a key enzyme responsible for this compound formation, was predicted by TargetP
Properties
CAS No. |
26046-90-2 |
---|---|
Molecular Formula |
C4H9NO2Se |
Molecular Weight |
182.09 g/mol |
IUPAC Name |
(2R)-2-azaniumyl-3-methylselanylpropanoate |
InChI |
InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 |
InChI Key |
XDSSPSLGNGIIHP-VKHMYHEASA-N |
SMILES |
C[Se]CC(C(=O)O)N |
Isomeric SMILES |
C[Se]C[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C[Se]CC(C(=O)[O-])[NH3+] |
Appearance |
Solid powder |
Key on ui other cas no. |
26046-90-2 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-methyl-selenocysteine methyl selenocysteine methylselenocysteine Se-methyl-selenocysteine Se-methylselenocysteine selenohomocysteine selenomethylselenocysteine selenomethylselenocysteine, (D,L)-isomer selenomethylselenocysteine, (L)-isomer selenomethylselenocysteine, (L)-isomer, 75Se-labeled SeMCys |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Se-methylselenocysteine exert its anticancer effects?
A1: SeMSC itself may not be the primary active agent. Research suggests that its metabolism, likely via the enzyme β-lyase, to yield methylselenol (CH3SeH) is crucial for its anticancer activity. [, , , ] Methylselenol is proposed to induce oxidative stress and apoptosis in cancer cells. [, , ]
Q2: Are normal cells affected by this compound in the same way as cancer cells?
A2: Studies suggest that SeMSC demonstrates some selectivity towards cancer cells. [] While the exact mechanism remains unclear, research indicates that SeMSC might target specific pathways or vulnerabilities in cancer cells, leading to preferential apoptosis in these cells. [, , ]
Q3: Does this compound affect cell cycle progression?
A3: Yes, research shows that SeMSC can induce cell cycle arrest, particularly in the S phase, leading to the inhibition of cancer cell proliferation. [, , ] This effect has been observed in various cancer cell lines, including liver, breast, and leukemia cells. [, , ]
Q4: Can this compound modulate gene expression?
A4: Yes, studies using cDNA microarray analysis revealed that SeMSC treatment could alter the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and oxidative stress response. [] This suggests a multifaceted mechanism of action for SeMSC in exerting its biological effects.
Q5: Does this compound have any impact on mitochondrial function?
A5: Recent research suggests that SeMSC can improve mitochondrial function in models of Alzheimer's disease. [] This improvement is linked to enhanced mitochondrial energy metabolism, biogenesis, and regulation of mitochondrial dynamics. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C4H9NO2Se, and its molecular weight is 182.11 g/mol.
Q7: How is this compound typically characterized?
A7: Several analytical techniques are employed for the characterization and quantification of SeMSC, including high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). [, , , ] This method allows for the separation and sensitive detection of SeMSC in various matrices.
Q8: Is this compound stable under different storage conditions?
A8: The stability of SeMSC is an important consideration for its potential applications. While specific studies on the stability of SeMSC under various conditions are limited, encapsulation techniques using inclusion compounds have been explored to improve its stability and mask its taste in food applications. []
Q9: How does the chemical structure of this compound relate to its biological activity?
A9: The presence of the selenium atom and the methyl group in its structure are crucial for the biological activity of SeMSC. [, ] Studies comparing SeMSC with its sulfur analog, S-methylcysteine, have shown that the selenium compound exhibits significantly higher anticancer activity. [] This highlights the importance of the unique properties of selenium in the biological context.
Q10: How is this compound metabolized in the body?
A10: As mentioned earlier, β-lyase plays a critical role in metabolizing SeMSC to methylselenol. [, , , ] This volatile selenium metabolite is thought to be responsible for many of the biological effects attributed to SeMSC. Other metabolic pathways might also be involved, leading to the formation of various selenium metabolites. []
Q11: How is this compound absorbed and distributed in the body?
A11: Studies in rats have shown that SeMSC is well-absorbed after oral administration. [] The distribution profile of selenium in various tissues after chronic feeding with SeMSC was found to be comparable to that of its metabolite, methylselenocysteine (MSC). [] This suggests that SeMSC is efficiently converted to MSC in vivo.
Q12: How is this compound excreted?
A12: Urinary excretion is a major route for eliminating excess selenium after SeMSC administration. [] This indicates that SeMSC and its metabolites are readily cleared from the body, potentially minimizing the risk of selenium toxicity.
Q13: What is known about the safety and toxicity of this compound?
A13: While SeMSC is generally considered safe at recommended doses, exceeding these levels could lead to selenium toxicity. [] More research is needed to establish the long-term safety profile of SeMSC in humans.
Q14: What are the future directions for research on this compound?
A14: Further research is crucial to fully elucidate the molecular mechanisms underlying the anticancer and other biological activities of SeMSC. [, , ] Developing targeted drug delivery systems and identifying specific biomarkers for monitoring its efficacy and safety are also important areas for future investigation. [, ] Collaboration between scientists from different disciplines, including chemistry, biology, and medicine, is essential to fully unlock the therapeutic potential of SeMSC. [, ]
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